molecular formula C10H15N B13585986 1-Cyclohexylcyclopropane-1-carbonitrile

1-Cyclohexylcyclopropane-1-carbonitrile

Cat. No.: B13585986
M. Wt: 149.23 g/mol
InChI Key: HLXFTVZAZJKENU-UHFFFAOYSA-N
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Description

1-Cyclohexylcyclopropane-1-carbonitrile is a specialized chemical building block featuring a nitrile group on a strained cyclopropane ring, which is itself substituted with a cyclohexyl group. This structure confers unique conformational and electronic properties, making it a valuable intermediate in medicinal chemistry and drug discovery research. Small, strained ring molecules like this cyclopropane-carbonitrile derivative are prized for their rigid, defined conformations, which are useful in constructing compounds with targeted biological activity . The nitrile functional group serves as a versatile handle for further synthetic transformations, for instance, being converted into carboxylic acids or amides, which are common motifs in active pharmaceutical ingredients . Compounds based on the cyclopropane-carbonitrile scaffold have been investigated for various biological activities, including as modulators of specific protein-coupled receptors . Researchers can utilize this chemical as a key precursor in the synthesis of more complex molecules for screening and development. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment.

Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

1-cyclohexylcyclopropane-1-carbonitrile

InChI

InChI=1S/C10H15N/c11-8-10(6-7-10)9-4-2-1-3-5-9/h9H,1-7H2

InChI Key

HLXFTVZAZJKENU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2(CC2)C#N

Origin of Product

United States

Preparation Methods

Introduction of the Nitrile Group

  • The nitrile group can be introduced by direct use of malononitrile in the cyclopropanation step or by subsequent functional group transformation such as dehydration of amides or substitution reactions on cyclopropane intermediates.

  • In some cases, the cyclopropane ring is formed with geminal dinitrile substituents, which can be selectively reduced or modified to yield the mono-nitrile derivative.

Representative Synthetic Procedure

A generalized procedure adapted from recent literature for cyclopropane-1-carbonitrile derivatives involves:

  • Reagents: Cyclohexyl-substituted olefin (e.g., cyclohexylvinyl compound), malononitrile (1.2 equiv), PhI(OAc)2 (2.2 equiv), K2CO3 (2.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE), 2 M concentration

  • Conditions: Stirring at 50 °C for 4 hours monitored by thin-layer chromatography (TLC)

  • Workup: Cooling, aqueous extraction with dichloromethane, washing with brine, solvent removal

  • Purification: Flash column chromatography on silica gel

This method yields cyclopropane-1,1-dicarbonitriles, which can be further modified to the mono-nitrile 1-cyclohexylcyclopropane-1-carbonitrile by selective chemical transformations.

Alternative Synthetic Routes and Industrial Considerations

One-Pot Multi-Step Syntheses

Industrial-scale syntheses of cyclohexyl nitrile derivatives often employ one-pot processes starting from cyclohexanone, involving:

  • Conversion of cyclohexanone to cyclohexyl intermediates

  • Subsequent nitrile introduction via green oxidants such as sodium hypochlorite or hydrogen peroxide in methanol

  • High atom economy and environmental friendliness are achieved by recycling solvents and catalysts.

Though these methods focus on cyclohexanecarbonitrile, the principles can be adapted for cyclopropane derivatives with appropriate modifications.

Data Table: Summary of Key Preparation Parameters

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes Source
Cyclopropanation of cyclohexyl olefin with malononitrile PhI(OAc)2 (2.2 equiv), K2CO3 (2.2 equiv), malononitrile (1.2 equiv) 1,2-Dichloroethane (2 M) 50 °C 4 h 40-60% (typical) TLC monitored; flash chromatography purification
One-pot nitrile synthesis from cyclohexanone Methyl hydrazinecarboxylate, NaClO or H2O2 oxidants Methanol Reflux ~1 h High (up to 80-90%) Green chemistry metrics favorable

Analytical and Purification Techniques

Research Discoveries and Notes

  • The use of hypervalent iodine reagents such as PhI(OAc)2 in combination with malononitrile enables efficient cyclopropanation with nitrile incorporation under mild conditions.

  • The cyclopropane ring formation is stereoselective, and the nitrile group introduction via malononitrile provides a handle for further functionalization.

  • One-pot green synthesis methods for cyclohexanecarbonitrile demonstrate the potential for environmentally sustainable production, which could be adapted for cyclopropane nitriles.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: The cyclopropane ring can undergo substitution reactions, particularly with nucleophiles, due to the ring strain.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopropane derivatives.

Mechanism of Action

The mechanism of action of 1-Cyclohexylcyclopropane-1-carbonitrile involves its interaction with molecular targets through its nitrile and cyclopropane groups. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the cyclopropane ring can participate in ring-opening reactions, leading to various biological and chemical effects .

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural and molecular properties of 1-Cyclohexylcyclopropane-1-carbonitrile with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type CAS Number Key Data Sources
1-Cyclohexylcyclopropane-1-carbonitrile C₁₀H₁₅N 149.24 (calculated) Aliphatic (cyclohexyl) Not available Inferred
1-Phenyl-1-cyclopropanecarbonitrile C₁₀H₉N 135.19 Aromatic (phenyl) 935-44-4
1-(3-Methylphenyl)cyclopropane-1-carbonitrile C₁₁H₁₁N 157.21 Aromatic (methylphenyl) 124276-71-7
1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile C₉H₇FN₂ 162.16 Heteroaromatic (fluoropyridinyl) 1427014-16-1
1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile C₆H₉NO 111.14 Polar (hydroxyethyl) 1849196-57-1

Key Observations :

  • Molecular Weight : The cyclohexyl derivative has a higher molecular weight than phenyl analogs due to the saturated cyclohexyl group.
  • Substituent Effects : Aromatic substituents (e.g., phenyl, methylphenyl) enhance planarity and π-π interactions, whereas aliphatic groups (cyclohexyl) increase lipophilicity .

Physical and Chemical Properties

  • Melting Points: 1-Phenyl-1-cyclopropanecarbonitrile has a melting point >110°C , likely due to symmetry and aromatic stacking. The cyclohexyl analog may exhibit a lower melting point due to reduced crystallinity from its bulky, non-planar substituent.
  • Reactivity :

    • Electron-withdrawing groups (e.g., fluoropyridinyl in ) increase the electrophilicity of the nitrile group, enhancing reactivity in nucleophilic additions.
    • The cyclohexyl group, being electron-donating, may stabilize the cyclopropane ring but reduce nitrile electrophilicity compared to aromatic analogs.
  • Solubility :

    • Aromatic derivatives (e.g., phenyl) are less water-soluble due to hydrophobicity, while hydroxyethyl-substituted compounds show improved solubility in polar solvents .

Q & A

Q. What are the established synthetic routes for 1-Cyclohexylcyclopropane-1-carbonitrile, and how do reaction conditions influence yield?

The synthesis of 1-arylcyclopropanecarbonitriles typically involves the reaction of arylacetonitriles with a base (e.g., NaH or KOH) and a dihaloalkane under controlled conditions. For example, cyclohexyl-substituted derivatives may form via nucleophilic substitution or cyclopropanation reactions. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
  • Temperature : Reactions often proceed at 0–25°C to avoid side reactions .
  • Base strength : Strong bases favor deprotonation of the acetonitrile precursor, promoting cyclopropane ring closure .
Reaction Parameter Optimal Condition Impact on Yield
SolventDMF60–75% yield
Temperature0–5°CMinimizes byproducts
BaseNaHFaster kinetics

Q. What spectroscopic and chromatographic methods are recommended for characterizing 1-Cyclohexylcyclopropane-1-carbonitrile?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify cyclohexyl and cyclopropane protons (e.g., cyclopropane C-H signals at δ 1.2–2.0 ppm) and nitrile carbon (δ ~120 ppm) .
  • IR Spectroscopy : The nitrile group exhibits a strong absorption band at ~2240 cm1^{-1} .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) confirm molecular weight .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) assesses purity .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence regioselectivity in cyclopropane ring formation?

The cyclohexyl group introduces steric hindrance, which can slow cyclopropanation kinetics compared to smaller substituents (e.g., phenyl). Electronic effects from electron-withdrawing groups (e.g., nitrile) stabilize transition states, favoring ring closure. For example:

  • Steric hindrance : Bulky cyclohexyl groups may reduce reaction rates by 20–30% compared to phenyl analogs .
  • Electronic effects : Nitrile groups enhance electrophilicity at the cyclopropane carbon, facilitating nucleophilic attack .

Q. How should researchers address contradictions in reported solubility and stability data for this compound?

Discrepancies in solubility (e.g., in DMSO vs. ethanol) and stability (e.g., hydrolysis rates) may arise from:

  • Impurity profiles : Trace water or acids in solvents accelerate nitrile hydrolysis .
  • Storage conditions : Anhydrous environments (-20°C, argon atmosphere) improve stability .
Parameter Reported Data Resolution
Solubility in DMSO10–15 mM Verify via fresh NMR in DMSO-d6
Hydrolysis half-life48 hrs (pH 7) vs. 12 hrs (pH 5) Buffer pH control required

Q. What strategies optimize catalytic asymmetric synthesis of enantiomerically pure 1-Cyclohexylcyclopropane-1-carbonitrile?

Chiral catalysts (e.g., Rh(II) complexes) or chiral auxiliaries can induce asymmetry. Key considerations:

  • Catalyst loading : 2–5 mol% Rh(II) achieves >90% enantiomeric excess (ee) in model systems .
  • Substrate design : Cyclohexyl groups may require modified ligands to accommodate steric bulk .

Methodological Best Practices

  • Reproducibility : Report reaction conditions (solvent purity, temperature gradients) and characterization data (NMR shimming, HPLC column specifications) per IUPAC guidelines .
  • Data validation : Cross-reference spectral data with PubChem or CAS entries to resolve ambiguities .
  • Safety protocols : Use nitrile-compatible gloves and fume hoods due to potential toxicity .

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